ONO-7579

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ONO-7579は、経口投与可能な選択的パン・トロポミオシン受容体キナーゼ(TRK)阻害剤です。特に、神経栄養因子受容体チロシンキナーゼ遺伝子融合を伴う癌において、抗腫瘍活性を示すことが示されています。 この化合物は現在、様々な固形腫瘍に対する有効性を評価するため、臨床試験で調査中です .

準備方法

合成経路と反応条件

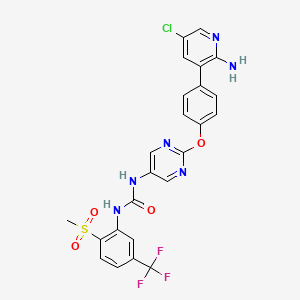

ONO-7579は、化学的にはN-{2-[4-(2-アミノ-5-クロロピリジン-3-イル)フェノキシ]ピリミジン-5-イル}-N’-[2-(メタンスルホニル)-5-(トリフルオロメチル)フェニル]ウレアとして知られており、複数段階のプロセスで合成されます。この合成には、以下の重要なステップが含まれています。

ピリミジンコアの形成: ピリミジンコアは、適切な前駆体を用いた縮合反応によって、制御された条件下で合成されます。

置換反応: ピリミジンコアは置換反応を受け、フェノキシ基とウレア基が導入されます。

最終的な組み立て: 最終生成物は、置換されたピリミジンを、適切なアミンとスルホニル試薬と、高収率と高純度を確保するための特定の条件下でカップリングすることによって得られます。

工業生産方法

This compoundの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、温度、圧力、溶媒系などの反応条件を最適化して、品質と収率の一貫性を確保することが含まれます。医薬品用途に必要な純度レベルを達成するため、結晶化やクロマトグラフィーなどの高度な精製技術が用いられています。

化学反応の分析

反応の種類

ONO-7579は、以下のを含む様々な化学反応を受けます。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。

置換: 置換反応、特に求核置換は、分子の特定の部位で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられています。

置換: アミンやチオールなどの求核試薬が、制御された条件下で使用されます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミンまたはアルコール誘導体を生成する可能性があります。

科学研究への応用

This compoundは、様々な科学研究に幅広く応用されています。

科学的研究の応用

ONO-7579 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying TRK inhibitors and their chemical properties.

Biology: this compound is used to investigate the role of TRK signaling in various biological processes, including cell growth and differentiation.

Medicine: The compound is being explored for its therapeutic potential in treating cancers with TRK gene fusions. .

Industry: this compound is of interest in the pharmaceutical industry for developing targeted cancer therapies.

作用機序

ONO-7579は、トロポミオシン受容体キナーゼ(TRK)の活性を阻害することにより効果を発揮します。これらのキナーゼは、細胞の増殖、生存、分化を調節するシグナル伝達経路に関与しています。 This compoundは、TRK受容体に結合することで、下流のシグナル伝達経路を遮断し、腫瘍細胞の増殖を抑制し、アポトーシスを誘導します .

類似の化合物との比較

類似の化合物

ラロトレクチニブ: TRK融合陽性癌の治療に使用されるもう1つの選択的TRK阻害剤です。

エントレクチニブ: TRK、ROS1、ALKも標的とするマルチターゲットキナーゼ阻害剤です。

レポトレクチニブ: TRK、ROS1、ALKに対して活性を持つ次世代TRK阻害剤です。

This compoundの独自性

This compoundは、パン・TRK阻害剤として、高い選択性と効力を有しているため、独自性があります。 この化合物は、前臨床モデルにおいて有効性を示しており、現在、幅広いTRK融合陽性癌を治療する可能性を評価するため、臨床試験で評価されています .

類似化合物との比較

Similar Compounds

Larotrectinib: Another selective TRK inhibitor used in treating TRK fusion-positive cancers.

Entrectinib: A multi-targeted kinase inhibitor that also targets TRK, ROS1, and ALK.

Repotrectinib: A next-generation TRK inhibitor with activity against TRK, ROS1, and ALK.

Uniqueness of ONO-7579

This compound is unique due to its high selectivity and potency as a pan-TRK inhibitor. It has shown efficacy in preclinical models and is currently being evaluated in clinical trials for its potential to treat a broad range of TRK fusion-positive cancers .

特性

IUPAC名 |

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |

|---|---|

InChI |

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |

SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ONO-7579; ONO 7579; ONO7579; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。